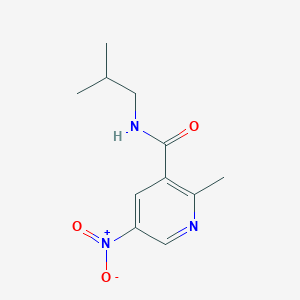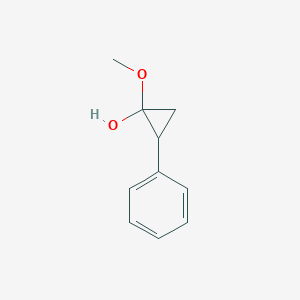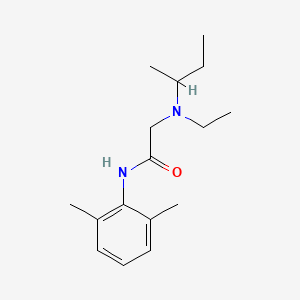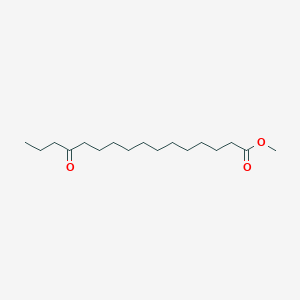
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position, two methyl groups at the 2nd position, and an acetic acid moiety attached to the 5th position of the indane ring system. Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the alkylation of 6-chloro-2,3-dihydro-1H-inden-5-yl acetic acid with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted indane derivatives, alcohols, and ketones .
Aplicaciones Científicas De Investigación
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interfere with the replication of certain pathogens, thereby exhibiting antimicrobial activity.
Comparación Con Compuestos Similares
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-inden-1-one: A related indane derivative with different substituents and chemical properties.
6-Chloro-2,3-dihydro-1H-inden-5-yl acetic acid: A compound with a similar structure but lacking the dimethyl groups at the 2nd position.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indane derivatives.
Propiedades
Número CAS |
57145-13-8 |
|---|---|
Fórmula molecular |
C13H15ClO2 |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
2-(6-chloro-2,2-dimethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C13H15ClO2/c1-13(2)6-9-3-8(5-12(15)16)11(14)4-10(9)7-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
Clave InChI |
WVQDGYWMLYMYQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2C1)Cl)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)






